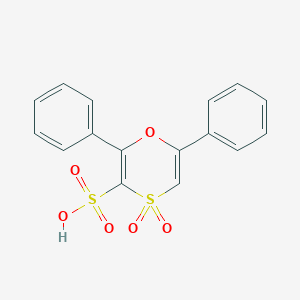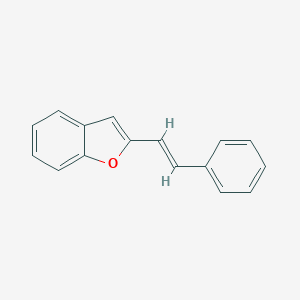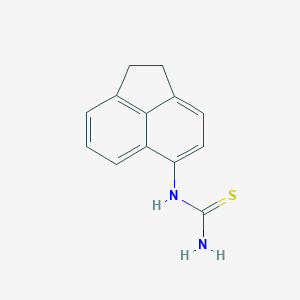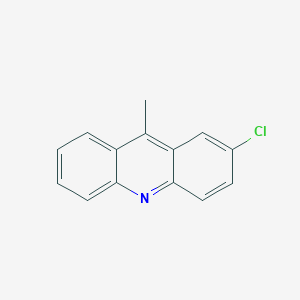![molecular formula C21H19N5O6 B282208 methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282208.png)
methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the tetrazolo-pyrimidine family, which has been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate in lab experiments is its ability to modulate multiple signaling pathways. This makes it a potentially useful tool for studying complex biological processes. However, one limitation of using this compound is its relatively low solubility, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate. One potential direction is the exploration of its potential use in the treatment of neurodegenerative disorders. Another potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate can be synthesized using a multi-step process. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl cyanoacetate to form 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-1,7-dihydro-1,3,5-triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has been studied for its potential applications in scientific research. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C21H19N5O6 |
|---|---|
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H19N5O6/c1-30-13-7-4-11(5-8-13)19(28)16-17(20(29)32-3)22-21-23-24-25-26(21)18(16)12-6-9-14(27)15(10-12)31-2/h4-10,18,27H,1-3H3,(H,22,23,25) |
InChI-Schlüssel |
CMCVEKAUBMHXLQ-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C=C4)O)OC)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C=C4)O)OC)C(=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C=C4)O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)








![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)

![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)

